molecular formula C52H84N12O14 B038029 Bacillomycin Fc CAS No. 115088-47-6

Bacillomycin Fc

Cat. No. B038029
CAS RN: 115088-47-6
M. Wt: 1101.3 g/mol
InChI Key: YXKHGFSEIGETSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillomycin Fc is a lipopeptide antibiotic that is produced by Bacillus subtilis. It has been shown to possess a broad-spectrum antimicrobial activity against a range of pathogenic microorganisms. The compound is of great interest due to its potential applications in the field of agriculture, medicine, and biotechnology.

Mechanism of Action

Bacillomycin Fc exerts its antimicrobial activity by disrupting the cell membrane of the target microorganism. The lipopeptide binds to the cell membrane and forms pores, leading to the leakage of intracellular contents and eventual cell death. The compound has also been shown to inhibit the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.
Biochemical and Physiological Effects
Bacillomycin Fc has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in target cells, leading to oxidative stress and eventual cell death. The compound has also been shown to induce the expression of genes involved in stress response and defense mechanisms.

Advantages and Limitations for Lab Experiments

Bacillomycin Fc has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a broad-spectrum antimicrobial activity, making it useful for testing against a range of pathogens. However, there are also some limitations to its use. The compound is relatively expensive and may not be readily available in some laboratories. It may also have toxic effects on non-target organisms and should be used with caution.

Future Directions

There are several future directions for research on Bacillomycin Fc. One area of interest is the development of new formulations and delivery methods for the compound. This could include the development of nanoparticle-based formulations for improved efficacy and targeted delivery. Another area of interest is the identification and characterization of new lipopeptide antibiotics with improved properties. This could involve the screening of natural product libraries or the engineering of new compounds through synthetic biology approaches. Finally, there is a need for further research on the mechanisms of action of Bacillomycin Fc and its effects on non-target organisms. This could involve the use of transcriptomics and proteomics approaches to identify the molecular targets of the compound.

Synthesis Methods

Bacillomycin Fc is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for the synthesis of Bacillomycin Fc has been identified and characterized. The NRPS pathway involves the activation of amino acids followed by their condensation to form a peptide chain. The resulting peptide chain is then modified through the addition of fatty acid residues to form the final lipopeptide product.

Scientific Research Applications

Bacillomycin Fc has been extensively studied for its antimicrobial activity against a range of pathogenic microorganisms. It has been shown to be effective against Gram-positive and Gram-negative bacteria, fungi, and viruses. The compound has been tested against a range of plant pathogens and has been shown to be effective in controlling plant diseases. Bacillomycin Fc has also been shown to have potential applications in the field of medicine. It has been shown to possess anti-inflammatory and anti-tumor activities.

properties

CAS RN

115088-47-6

Product Name

Bacillomycin Fc

Molecular Formula

C52H84N12O14

Molecular Weight

1101.3 g/mol

IUPAC Name

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide

InChI

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)

InChI Key

YXKHGFSEIGETSI-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

synonyms

Bacillomycin Fc

Origin of Product

United States

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